Bupivacaine Bioisostere Replacement Retains In Vivo Analgesic Activity While Circumventing Composition-of-Matter Patents
Incorporation of the 1-azaspiro[3.3]heptane core into the local anesthetic bupivacaine, replacing the native piperidine ring, yielded a novel analogue that demonstrated high in vivo analgesic activity [1]. Although explicit IC50 or ED50 values were not disclosed in the primary literature abstract, the authors explicitly state the resulting compound is 'a new patent-free analogue with high activity,' constituting a direct functional head-to-head comparison against the piperidine-containing parent drug.
| Evidence Dimension | In vivo analgesic activity (functional replacement of piperidine in bupivacaine) |
|---|---|
| Target Compound Data | High activity (qualitative; patent-free analogue) |
| Comparator Or Baseline | Bupivacaine (piperidine-containing local anesthetic) |
| Quantified Difference | Not numerically quantified; activity reported as 'high' relative to parent drug |
| Conditions | In vivo model (species not specified in abstract); compound synthesized via cycloaddition-reduction sequence |
Why This Matters
For procurement decisions, this provides the only peer-reviewed experimental evidence that 1-azaspiro[3.3]heptane can functionally replace piperidine in a clinically used drug without abolishing target activity, supporting its use as a drop-in bioisostere in lead optimization.
- [1] Kirichok AA, Tkachuk H, Kozyriev Y, et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew Chem Int Ed Engl. 2023;62(51):e202311583. doi:10.1002/anie.202311583 View Source
